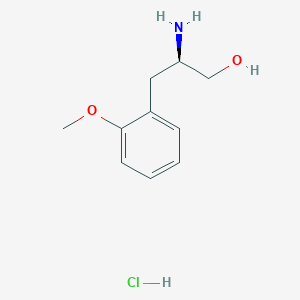

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride

Übersicht

Beschreibung

®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a methoxy-substituted aromatic ring, and a chiral center, making it an interesting subject for research in organic chemistry, pharmacology, and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as ®-2-Amino-3-phenylpropan-1-ol.

Methoxylation: The aromatic ring is methoxylated using reagents like methanol and a catalyst under specific conditions to introduce the methoxy group at the desired position.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale Methoxylation: Using continuous flow reactors to ensure efficient and consistent methoxylation.

Purification: Employing crystallization or chromatography techniques to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the aromatic ring or the amino group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products:

Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

Reduction Products: Reduced forms of the aromatic ring or amino group.

Substitution Products: Compounds with substituted functional groups on the aromatic ring.

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine:

Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications.

Diagnostics: Used in the development of diagnostic agents.

Industry:

Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.

Material Science: Investigated for its role in the synthesis of novel materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The methoxy group and amino group play crucial roles in these interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol Hydrochloride: The enantiomer of the compound, with different biological activities.

2-Amino-3-phenylpropan-1-ol Hydrochloride: Lacks the methoxy group, leading to different chemical and biological properties.

2-Amino-3-(4-methoxyphenyl)propan-1-ol Hydrochloride: Methoxy group positioned differently on the aromatic ring, affecting its reactivity and interactions.

Uniqueness: ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is unique due to its specific chiral configuration and the position of the methoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of ®-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is an amino alcohol with a methoxyphenyl group. It serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various scientific applications, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant changes in cellular processes, making the compound a candidate for therapeutic applications.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. Studies have shown that certain analogs demonstrate radical scavenging capabilities comparable to well-known antioxidants like ascorbic acid .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies reveal varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at certain concentrations .

3. Cardiovascular Effects

Similar compounds within the aryloxyaminopropanol class have been recognized for their roles as β-blockers, which are crucial in managing conditions like hypertension and chronic heart failure. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance these effects, potentially paving the way for new therapeutic agents .

4. Anticancer Potential

Emerging studies have highlighted the anticancer activity of certain derivatives, suggesting that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

(R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Reaction Types

The compound can participate in several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary or secondary amines.

- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Biological Applications

Potential Therapeutic Effects

Research indicates that (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol may interact with various biological targets, leading to potential therapeutic applications. It has been studied for its effects on neurotransmitter systems, which could make it relevant for neuropharmacological applications .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit moderate antiplasmodial activity against Plasmodium falciparum, highlighting its potential in malaria treatment.

Antioxidant Properties

Compounds structurally related to (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol have demonstrated antioxidant properties, effectively scavenging DPPH radicals and surpassing the activity of well-known antioxidants like ascorbic acid.

Antimalarial Activity

A study focusing on 2-amino-3-arylpropan-1-ols demonstrated notable antiplasmodial effects against both chloroquine-sensitive and resistant strains of P. falciparum. These findings underscore the therapeutic potential of this class of compounds in combating malaria.

Neuroprotective Effects

Research has indicated that compounds similar to (R)-2-Amino-3-(2-methoxyphenyl)propan-1-ol may offer neuroprotective benefits. A study suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress, making them candidates for treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-methoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-8(10)6-9(11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGPFHWXOOLSIJ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.